
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol, also known as DDAO, is a chemical compound that has gained attention in the scientific community due to its unique properties. DDAO is a fluorescent dye that is commonly used in biological research to label proteins, lipids, and nucleic acids.
Mechanism of Action
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is a fluorescent dye that absorbs light in the ultraviolet and blue range and emits light in the green range. The mechanism of action of 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol involves the formation of an excited state when it absorbs light. The excited state then emits light at a longer wavelength, which can be detected by fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is generally considered to be non-toxic and does not have any significant biochemical or physiological effects on cells or organisms. However, it is important to note that the concentration and duration of exposure to 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol can affect the viability and function of cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is its high fluorescence intensity, which allows for sensitive detection of labeled molecules. 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is also compatible with a wide range of biological samples and imaging techniques. However, 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has some limitations, including its sensitivity to pH and the potential for photobleaching, which can limit its usefulness for long-term imaging experiments.
Future Directions
There are several future directions for research involving 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol. One area of interest is the development of new methods for synthesizing 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol that are more efficient and cost-effective. Another area of interest is the development of new applications for 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in biological research, such as the labeling of specific cell types or the investigation of protein-protein interactions. Additionally, there is a need for further research to optimize the conditions for using 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in long-term imaging experiments and to minimize the potential for photobleaching.
Conclusion:
In conclusion, 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is a fluorescent dye that has become an important tool in biological research due to its unique properties. It is widely used to label proteins, lipids, and nucleic acids in a variety of imaging techniques. While 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has some limitations, its high fluorescence intensity and compatibility with a wide range of biological samples make it a valuable tool for studying cellular processes. Further research is needed to optimize the conditions for using 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in long-term imaging experiments and to develop new applications for this versatile dye.
Synthesis Methods
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol can be synthesized by several methods, including the reaction of 4-chloro-1,1-diphenylbut-2-yn-1-ol with dipropylamine in the presence of a base. The reaction produces 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol as a yellow solid with a high yield of up to 90%. Other methods of synthesis include the reaction of 4-bromo-1,1-diphenylbut-2-yn-1-ol with dipropylamine and the reaction of 4-iodo-1,1-diphenylbut-2-yn-1-ol with dipropylamine.
Scientific Research Applications
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is widely used in biological research as a fluorescent dye to label proteins, lipids, and nucleic acids. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize cellular processes. 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has also been used to study the localization and dynamics of proteins in living cells and to investigate the interactions between proteins and lipids.
properties
Molecular Formula |
C22H27NO |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
4-(dipropylamino)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C22H27NO/c1-3-17-23(18-4-2)19-11-16-22(24,20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-10,12-15,24H,3-4,17-19H2,1-2H3 |
InChI Key |
WHISERJJBCPWIR-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)
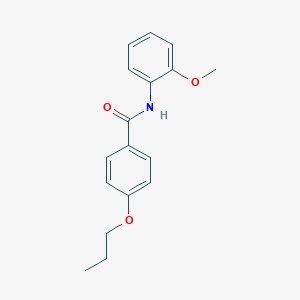
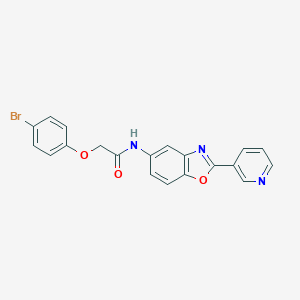
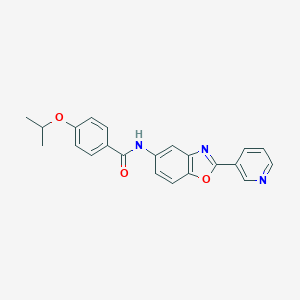
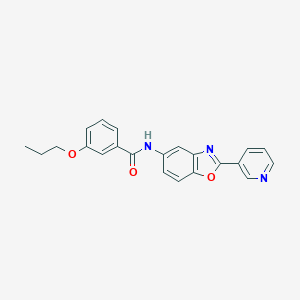
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)
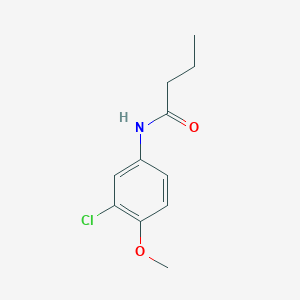

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)